Ethyl (2-methoxyphenoxy)acetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl (2-methoxyphenoxy)acetate-related compounds involves a series of chemical reactions designed to create complex molecules from simpler ones. An efficient method for synthesizing ethyl-2-(4-aminophenoxy)acetate, a related compound, has been described through alkylation followed by selective reduction. This process yields very pure crystals characterized by various spectroscopic methods, affirming the feasibility of producing related esters in a straightforward manner (Altowyan et al., 2022).
Molecular Structure Analysis
Understanding the molecular structure of ethyl (2-methoxyphenoxy)acetate and related compounds is crucial for their application in various chemical reactions. X-ray crystallography has been extensively used to determine the precise molecular geometry, revealing that such compounds can crystallize in specific systems and exhibit distinct non-covalent interactions which are significant for molecular packing (M. Kaur et al., 2012).
Chemical Reactions and Properties
Ethyl (2-methoxyphenoxy)acetate participates in numerous chemical reactions, reflecting its reactivity and functional versatility. For instance, the interaction with hydrazine hydrate leads to products like 2-(4-methoxyphenoxy)acetohydrazide, showcasing its capacity to engage in nucleophilic substitution reactions (Gang Liu & Jie Gao, 2012). Additionally, its involvement in catalyzed reactions indicates a broader reactivity profile essential for synthetic applications (E. Taylor & H. Davies, 1983).
Scientific Research Applications
Synthesis and Crystal Structure Analysis : The synthesis of similar compounds, like 2-(4-Methoxyphenoxy)acetohydrazide, has been reported, which involved the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol. This study also provided insights into the crystal structure of the synthesized compound (Liu & Gao, 2012).
Metabolite Detection : Ethyl (2-methoxyphenoxy)acetate-like compounds have been identified as metabolites in various biological studies. For example, trichlorinated phenols, similar in structure to Ethyl (2-methoxyphenoxy)acetate, were detected as novel metabolites in the ethyl acetate extract from the culture medium of the Basidiomycete, Hypholoma elongatum (Swarts et al., 1998).
Neurological Research : Compounds structurally related to Ethyl (2-methoxyphenoxy)acetate have been synthesized for neurological research. For instance, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride aimed to study its effects on learning and memory in mice (Jiang, 2006).
Natural Product Isolation and Identification : The isolation and identification of natural products from various sources, such as the roots and rhizomes of Notopterygium incisum, have been conducted using similar extraction methods involving ethyl acetate, highlighting the potential for discovering novel compounds (Kou et al., 2010).
Analytical Chemistry Applications : The use of ethyl acetate in gas-liquid chromatography for studying phenol oxidase highlights its role in analytical chemistry, particularly in monitoring volatile phenolic and catecholic substrates (Garrett & Underwood, 1977).
Antioxidant Activity Evaluation : The ethyl acetate extracts of various plants have been evaluated for antioxidant activity, demonstrating the potential of such extracts in discovering new antioxidant agents (Aminah et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-methoxyphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCGGCRVJFWCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156737 | |
Record name | Ethyl (2-methoxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-methoxyphenoxy)acetate | |
CAS RN |
13078-21-2 | |
Record name | Acetic acid, 2-(2-methoxyphenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13078-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2-methoxyphenoxy)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2-methoxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (2-methoxyphenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl (2-methoxyphenoxy)acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ76E63KZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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